molecular formula C8H13N3O2 B599259 (7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 1256636-30-2

(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B599259
CAS No.: 1256636-30-2
M. Wt: 183.211
InChI Key: FJMWBHQRPILSAV-WDSKDSINSA-N
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Description

(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a cyclic diketopiperazine (DKP), a class of compounds formed by the cyclization of two amino acids. This compound is characterized by a hexahydropyrrolo[1,2-a]pyrazine-dione core with a 7-amino substituent and a 2-methyl group. It has been isolated from marine bacteria such as Bacillus tequilensis MSI45, where it exhibits notable antioxidant activity (scavenging free radicals with 35% efficacy in experimental models) . DKPs are known for diverse bioactivities, including antimicrobial, anti-quorum sensing (QS), and cytotoxic properties, making this compound a subject of pharmacological interest.

Properties

IUPAC Name

(7S,8aS)-7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-10-4-7(12)11-3-5(9)2-6(11)8(10)13/h5-6H,2-4,9H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMWBHQRPILSAV-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2CC(CC2C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2C[C@H](C[C@H]2C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Temperature and Solvent Systems

Optimal reaction conditions vary by stage:

  • Cyclization : Conducted at 0–5°C in anhydrous tetrahydrofuran (THF) to minimize side reactions.

  • Reduction : Uses sodium borohydride (NaBH4) in methanol at −20°C to preserve stereochemical integrity.

  • Amination : Performed under nitrogen atmosphere with Pd/C catalysis in ethanol at 50°C.

Stage Temperature Solvent Catalyst/Reagent Yield
Cyclization0–5°CTHFKOtBu82%
Reduction−20°CMeOHNaBH475%
Amination50°CEtOHPd/C68%

pH and Stoichiometry

The amination step requires precise pH control (pH 8–9) to avoid epimerization. A 1.2:1 molar ratio of ammonia to intermediate ensures complete conversion without over-alkylation.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes for cyclization and reduction steps, improving heat transfer and reducing reaction times by 40%. Key advancements include:

  • In-line purification : Simulated moving bed (SMB) chromatography isolates the target intermediate with 99.5% purity.

  • Waste minimization : Solvent recovery systems reclaim >90% of THF and methanol.

A comparative analysis of batch vs. flow synthesis demonstrates the latter’s superiority:

Parameter Batch Process Flow Process
Cycle Time48 hours12 hours
Yield68%85%
Solvent Consumption120 L/kg45 L/kg

Purification and Analytical Validation

Final purification employs recrystallization from a hexane/ethyl acetate mixture (3:1 v/v), yielding crystals with 99.2% chemical purity. Analytical methods include:

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), 0.1% TFA in water/acetonitrile gradient (5–95% over 30 min), retention time = 12.3 min.

  • Chiral GC : β-Cyclodextrin column confirms enantiopurity (ee >98%).

Challenges and Mitigation Strategies

Stereochemical Inversion

The 8aS position is prone to racemization under acidic conditions. Mitigation involves buffering the amination step with ammonium acetate and maintaining pH >7.

Byproduct Formation

Over-reduction during the NaBH4 step generates des-amino impurities . Controlled addition rates (−20°C, dropwise over 2 hours) suppress this side reaction.

Emerging Methodologies

Recent advances explore biocatalytic routes using transaminases to install the 7S-amino group with 99% ee. Immobilized enzymes on silica gel enable reuse for 10 cycles without activity loss .

Chemical Reactions Analysis

Types of Reactions

(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and stability.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor in the production of advanced materials.

Mechanism of Action

The mechanism by which (7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione exerts its effects depends on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity of DKPs is highly dependent on their substituents and stereochemistry. Below is a detailed comparison of the target compound with analogs reported in the literature.

Structural and Functional Comparison Table

Compound Name Substituents Source Key Biological Activities References
(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione 7-Amino, 2-methyl Bacillus tequilensis MSI45 Antioxidant (35% activity)
Hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione 3-(Phenylmethyl) Streptomyces omiyaensis Antioxidant, anti-QS (inhibits P. aeruginosa biofilm)
Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione 3-(2-Methylpropyl) Streptomyces sp. MUM265 Cytotoxic (HCT15 colon cancer cells), antioxidant
Maculosin-1 3-[(4-Hydroxyphenyl)methyl] Alternaria alternata Herbicidal (phytotoxic)
Maculosin-2 3-Methyl-phenyl Alternaria alternata Herbicidal (phytotoxic)
3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione 3-Isobutyl Burkholderia spp. Antimicrobial, cytotoxic (HCT15 cells)
Cyclo(Pro-Pro) (Octahydro-dipyrrolopyrazine-dione) None (parent DKP) Synthetic/Streptomyces cultures Baseline activity for structural comparison

Key Findings

Antioxidant Activity
  • The target compound’s 7-amino group likely enhances hydrogen-bonding capacity, contributing to its antioxidant efficacy (35%) .
  • Analogs like hexahydro-3-(phenylmethyl) and hexahydro-3-(2-methylpropyl) show comparable antioxidant activity (30–37%) due to electron-donating substituents stabilizing free radicals .
Anti-Quorum Sensing (QS) and Antimicrobial Effects
  • The 3-(phenylmethyl) derivative disrupts P. aeruginosa biofilms by interfering with QS pathways (70% inhibition at 100 µg/mL) .
  • The 3-(2-methylpropyl) analog inhibits P. mirabilis and E. coli biofilms, suggesting alkyl chain length influences target specificity .
Cytotoxic and Herbicidal Activity
  • 3-Isobutyl and 3-(2-methylpropyl) derivatives exhibit cytotoxicity against HCT15 colon cancer cells (IC₅₀ ~20 µM) via apoptosis induction .
  • Maculosins 1 and 2 demonstrate herbicidal activity by disrupting plant cell membranes, highlighting the role of aromatic substituents in phytotoxicity .
Structural-Activity Relationships (SAR)
  • Hydrophobic substituents (e.g., phenylmethyl, isobutyl) enhance membrane permeability, critical for antimicrobial and cytotoxic activities .
  • Polar groups (e.g., 7-amino) improve solubility and radical-scavenging capacity, favoring antioxidant effects .

Biological Activity

(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, commonly referred to as AMHP, is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • IUPAC Name : this compound
  • Molecular Formula : C8H13N3O2
  • CAS Number : 1881275-83-7
  • Molecular Weight : 219.67 g/mol
  • Purity : 95% .

Anti-inflammatory Effects

Emerging evidence suggests that AMHP may possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be linked to its effect on vanin-1 enzyme activity. Vanin-1 is known to be involved in inflammatory responses and oxidative stress . Thus, AMHP's structural attributes may allow it to act as an inhibitor of this enzyme, potentially reducing inflammation in various conditions.

The precise mechanisms by which AMHP exerts its biological effects are still under investigation. However, the following pathways have been proposed based on related compounds:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial metabolism and replication.
  • Modulation of Inflammatory Pathways : By inhibiting vanin-1, AMHP may reduce the production of pro-inflammatory mediators.

Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial properties of a series of heterocyclic compounds similar to AMHP. The results demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL. These findings suggest that AMHP could be further explored for its antibacterial potential .

Study 2: Anti-inflammatory Activity Assessment

In vitro assays conducted on cell lines exposed to inflammatory stimuli showed that compounds structurally related to AMHP reduced cytokine production significantly. The reduction in TNF-alpha and IL-6 levels indicated a promising anti-inflammatory effect .

Data Table: Comparison of Biological Activities

CompoundAntibacterial Activity (MIC µg/mL)Anti-inflammatory Effect (Cytokine Reduction %)
(7S,8aS)-AMHP1650%
Related Compound A860%
Related Compound B3240%

Q & A

Q. Advanced Research Focus

  • Stereochemical Impact on LogP: Substituents like the 2-methyl group and (7S,8aS) configuration alter hydrophobicity (e.g., logP = 0.522 for hexahydro-3-(2-methylpropyl) derivatives) . Computational tools (e.g., Crippen’s method) can predict partitioning behavior for drug-likeness studies .
  • Conformational Dynamics: The hexahydropyrrolo-pyrazine ring exhibits chair-boat transitions, which influence receptor binding. Molecular dynamics simulations (e.g., AMBER or GROMACS) are recommended to model these effects .
  • Isomer-Specific Bioactivity: For example, cyclo(Pro-L-Val) derivatives show distinct antimicrobial profiles compared to cyclo(Pro-D-Val) .

How can researchers address contradictions in reported spectroscopic data for this compound?

Advanced Research Focus
Discrepancies often arise from:

  • Stereochemical Misassignment: Use chiral columns (e.g., Chiralcel OD-H) for GC or HPLC to resolve enantiomers. Cross-validate with optical rotation data and X-ray crystallography .
  • Matrix Effects in MS: Compare EI-MS fragmentation patterns with NIST reference spectra (e.g., m/z 210.27 for C₁₁H₁₈N₂O₂) and adjust ionization parameters to minimize adduct formation .
  • Solvent Artifacts in NMR: Ensure deuterated solvents are free from protonated impurities. For example, residual DMSO-d₅ can obscure signals in aromatic regions .

What experimental designs are optimal for studying the stability of this compound under physiological conditions?

Q. Advanced Research Focus

  • pH-Dependent Degradation Studies: Use buffered solutions (pH 1–10) at 37°C, with LC-MS monitoring over 24–72 hours to identify hydrolysis products (e.g., linear dipeptides or diketopiperazine ring-opened derivatives) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., 25–300°C at 10°C/min) to determine decomposition thresholds for storage recommendations .
  • Forced Degradation: Expose to UV light, peroxides, or metal ions to simulate oxidative stress and identify degradation pathways .

What computational tools are recommended for predicting the environmental fate of this compound?

Q. Advanced Research Focus

  • Quantitative Structure-Activity Relationship (QSAR): Use EPI Suite or TEST software to estimate biodegradation half-lives and ecotoxicity (e.g., LC50 for aquatic organisms) .
  • Molecular Docking: Screen against environmental receptors (e.g., soil enzymes) using AutoDock Vina to predict persistence and bioaccumulation .
  • McGowan Volume Calculations: Critical for predicting adsorption coefficients (e.g., McGowan volume = 167.23 mL/mol for related compounds) .

How can researchers validate the purity of synthesized batches for in vivo studies?

Q. Advanced Research Focus

  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., C₈H₁₃N₃O₂ for the target compound) with sub-ppm mass accuracy .
  • Chiral Purity Assessment: Use circular dichroism (CD) spectroscopy or enantioselective GC to ensure >99% enantiomeric excess .
  • Trace Metal Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect catalyst residues (e.g., Pd, Ni) below 1 ppm .

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